(R,S)-1-托烷磺酰甘油

描述

Synthesis Analysis

The synthesis of glycerol derivatives, including "(R,S)-1-Tosyl Glycerol," involves several steps, starting from basic glycerol or its analogs. A notable method includes the conversion of D-mannitol to 1,3-di-O-aroyl- and 1-O-aroyl-3-O-tosyl-sn-glycerols via 2,5-O-methylene-D-mannitol, illustrating a pathway to synthesizing chiral glyceride structures (Morpain, Fousseret-Dodane, & Tisserand, 1980). Another approach involves the use of green solvents for synthesizing glycerol derivatives, showing the versatility and environmental friendliness of glycerol-based syntheses (García et al., 2010).

Molecular Structure Analysis

The molecular structure of glycerol derivatives, including "(R,S)-1-Tosyl Glycerol," has been elucidated through various analytical techniques. For example, the crystal structure of a mixed-chain triacylglycerol analog was determined, providing insights into the arrangement of glycerol backbones and fatty acid chains, which is crucial for understanding the physical properties of these compounds (Goto et al., 1992).

Chemical Reactions and Properties

Glycerol derivatives are involved in a myriad of chemical reactions, demonstrating their reactivity and functional versatility. For instance, tosylated glycerol carbonate acts as a bis-electrophile, facilitating the synthesis of functionalized glycidol derivatives, highlighting the compound's potential as a reactive intermediate (Rousseau et al., 2009).

Physical Properties Analysis

The physical properties of glycerol derivatives are influenced by their molecular structure. Research into the properties of alkyl glycerol ethers synthesized from glycerol shows significant variations in polarity, which affects their applicability as substitutive solvents (García et al., 2010). Moreover, the detailed structural analysis of glycerol-based compounds provides insights into their solid phase and solution properties, which are distinct from those of their analogs (Mannock, Lewis, & McElhaney, 1990).

Chemical Properties Analysis

The chemical properties of glycerol derivatives, such as "(R,S)-1-Tosyl Glycerol," are critical for their application in various reactions. For example, glycerol has been used as a green solvent to promote catalyst-free synthesis, demonstrating its role in facilitating chemical reactions while adhering to principles of green chemistry (Safaei et al., 2012).

科学研究应用

制氢及催化剂开发

基于 Ni 的催化剂用于甘油蒸汽重整制氢是一个重要的研究领域。甘油高转化率制氢的最佳条件包括 650-900°C 的温度和使用含 Ni 的特定催化剂。已经研究了各种载体和助剂对催化性能的影响,其中 Ce、Mg 和 La 显示出显著的影响。值得注意的是,钙钛矿型载体和水滑石类催化剂的使用表现出高催化性能,并具有改善的热稳定性和抗焦炭性 (Nasim Ghaffari Saeidabad 等,2020)。

生物可再生化学品生产

甘油转化为用作燃料添加剂的缩醛和缩酮是另一个有前景的过程。已经评估了使用各种非均相催化剂(包括沸石和金属基催化剂)进行甘油缩醛化的过程。此过程是生产溶缩醛(一种潜在的生物可再生化学品)的可持续方法的一部分 (Amin Talebian-Kiakalaieh 等,2018)。

葡萄酒生产中的甘油

酿酒酵母在乙醇发酵过程中产生的甘油的作用,尤其是在葡萄酒中,是另一个研究领域。认为较高的甘油水平有助于葡萄酒的柔滑度和粘度。了解酵母参与甘油合成、积累和利用的代谢途径,可以通过特定的培养条件或基因操作潜在地增加葡萄酒中的甘油含量 (K. T. Scanes 等,2017)。

转化为增值 C3 化学品

甘油通过各种非均相催化过程转化为丙烯醛、乳酸和 1,3-丙二醇等有价值的 C3 化学品已得到广泛研究。与基于石油的资源相比,这些转化具有可持续性和原子经济性的特点 (袁旺等,2019)。

微生物发酵

甘油的微生物生产及其作为各种化学品的原料使用已引起关注。通过酵母进行甘油过量生产的策略,包括环境控制和基因工程,已显示出商业规模甘油生产的前景 (Z. 王等,2001)。

生物柴油衍生甘油的增值利用

通过微藻培养,甘油用于生产营养保健品(如色素和多不饱和脂肪酸)的增值利用,代表了一个不断发展的研究领域。这种方法旨在通过有效利用生物柴油工业的副产品来提高其盈利能力 (S. Abad 和 X. Turon,2012)。

安全和危害

(R,S)-1-Tosyl Glycerol has low toxicity and is non-irritating, making it a safe and effective reagent in organic synthesis . In case of accidental exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and seeking medical attention .

属性

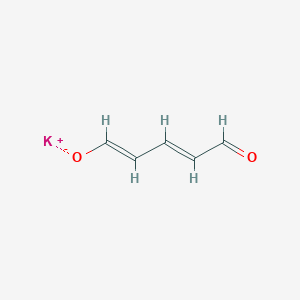

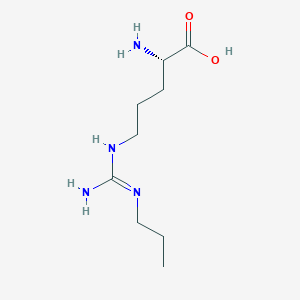

IUPAC Name |

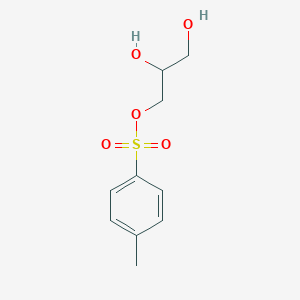

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-1-Tosyl Glycerol | |

CAS RN |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

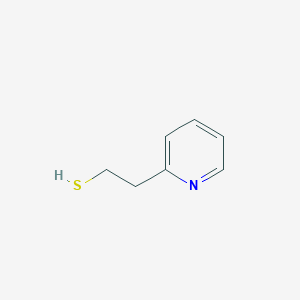

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)